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molecular formula C14H11NO2 B1301820 4-(4-Methoxyphenoxy)benzonitrile CAS No. 78338-68-8

4-(4-Methoxyphenoxy)benzonitrile

Cat. No. B1301820
M. Wt: 225.24 g/mol
InChI Key: IXNXINOPSYVXPM-UHFFFAOYSA-N
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Patent
US07402684B2

Procedure details

Following the general procedure for Example 11 (step 2), boron tribromide (1.0 M solution in dichloromethane, 5.73 mL, 5.73 mmol) was added to the product from step 1 (0.43 g, 1.91 mmol) in dichloromethane (10 mL) to afford the title compound (0.30 g, 74%) as an off-white solid.
Quantity
5.73 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:21]=[CH:20][C:10]([O:11][C:12]2[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=2)=[CH:9][CH:8]=1>ClCCl>[OH:6][C:7]1[CH:21]=[CH:20][C:10]([O:11][C:12]2[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
5.73 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
0.43 g
Type
reactant
Smiles
COC1=CC=C(OC2=CC=C(C#N)C=C2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC2=CC=C(C#N)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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